Ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate
CAS No.: 853318-95-3
Cat. No.: VC16024848
Molecular Formula: C36H32N2O3
Molecular Weight: 540.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853318-95-3 |
|---|---|
| Molecular Formula | C36H32N2O3 |
| Molecular Weight | 540.6 g/mol |
| IUPAC Name | ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-2-phenylpyrrolo[1,2-a]benzimidazole-3-carboxylate |
| Standard InChI | InChI=1S/C36H32N2O3/c1-5-41-36(40)32-31(27-14-10-7-11-15-27)33(34(39)28-18-16-23(2)17-19-28)38-30-21-25(4)24(3)20-29(30)37(35(32)38)22-26-12-8-6-9-13-26/h6-21H,5,22H2,1-4H3 |
| Standard InChI Key | UJHNXRIJKWOHQL-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C2N(C3=C(N2C(=C1C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C)C=C(C(=C3)C)C)CC6=CC=CC=C6 |
Introduction
Ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate is a complex organic compound featuring a pyrrolo-benzimidazole core. This compound is characterized by its unique structural arrangement, which includes multiple functional groups such as an ethyl ester, a benzyl group, and methyl substituents. These structural elements contribute to its potential biological activities and applications in medicinal chemistry.
Synthesis and Chemical Reactivity
The synthesis of Ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate typically involves multi-step organic synthesis techniques. Each step requires careful optimization to ensure high yields and purity of the final product. The compound's chemical reactivity can be explored through various pathways, including modifications to enhance its biological activity or create derivatives for further study.
Biological Activities and Potential Applications
Compounds containing the pyrrolo-benzimidazole framework have been reported to exhibit a range of biological activities, including anticancer properties. Ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate may possess similar potential, although further research is necessary to elucidate its specific biological mechanisms and efficacy.
Interaction Studies and Therapeutic Potential
Interaction studies for this compound are crucial for understanding its mechanism of action and optimizing its therapeutic potential. These studies would involve assessing how the compound interacts with biological targets, such as enzymes or receptors, and how these interactions contribute to its biological effects.
Comparison with Similar Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Benzimidazole derivatives | Contains benzimidazole core | Anticancer activity |
| Pyrrolidine analogs | Pyrrolidine ring structure | Antimicrobial properties |
| 6-Methylpyridazine compounds | Pyridazine ring with methyl groups | Neuroprotective effects |
Ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate stands out due to its specific combination of functional groups and structural complexity, which may enhance its binding affinity and selectivity towards biological targets compared to simpler analogs.
Availability and Purchase
This compound is available for purchase from reputable suppliers such as Sigma-Aldrich, where it is listed under the CAS number 853317-97-2 .
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